molecular formula C10H8ClNO3 B1457562 6-chloro-5-methoxy-1H-indole-3-carboxylic acid CAS No. 1368874-78-5

6-chloro-5-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B1457562
CAS No.: 1368874-78-5
M. Wt: 225.63 g/mol
InChI Key: KVLNURBTNLNINV-UHFFFAOYSA-N
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Description

6-chloro-5-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methoxy-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . The interaction with AMPK can lead to the activation or inhibition of various metabolic pathways, influencing cellular metabolism and energy balance.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of AMPK, leading to changes in the expression of genes involved in energy metabolism . Additionally, it has been reported to have antiproliferative effects on cancer cells, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to AMPK, leading to its activation or inhibition . This interaction can result in changes in the phosphorylation state of AMPK and subsequent alterations in the activity of downstream targets. Additionally, it may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to be relatively stable under normal storage conditions . Long-term exposure to certain conditions may lead to its degradation, potentially affecting its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and energy balance . At higher doses, it may exhibit toxic or adverse effects, including potential damage to specific organs or tissues . Threshold effects have been reported, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is a substrate for glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the conjugation of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters involved in the uptake and efflux of various compounds . These interactions can affect the localization and accumulation of the compound in different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been reported to localize to specific compartments or organelles within cells, where it exerts its biological activity . The localization can affect its function and interactions with other biomolecules, ultimately influencing its overall biological effects.

Chemical Reactions Analysis

6-chloro-5-methoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-chloro-5-methoxy-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

6-chloro-5-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-9-2-5-6(10(13)14)4-12-8(5)3-7(9)11/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNURBTNLNINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368874-78-5
Record name 6-chloro-5-methoxy-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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